molecular formula C7H6F2N2O3 B1480970 2-(4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2091607-75-7

2-(4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No. B1480970
CAS RN: 2091607-75-7
M. Wt: 204.13 g/mol
InChI Key: QJODZHDTCJRJOA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with a difluoromethyl group and an acetic acid group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a common process in organic chemistry. It involves the introduction of a difluoromethyl group into a molecule. This process has seen significant advances in recent years, particularly in the formation of carbon-fluorine bonds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered pyrimidine ring with a difluoromethyl group (-CF2H) attached at the 4-position and an acetic acid group (-CH2COOH) attached at the 2-position .

Scientific Research Applications

Synthesis of Novel Acetic Acid Derivatives

The study by Melnykov et al. (2017) discusses the regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones, leading to the synthesis of novel acetic acid derivatives with trifluoromethylated, partially or fully saturated 2-oxopyrimidine cores. These compounds are highlighted as promising building blocks for further chemical synthesis, potentially applicable in various scientific research areas due to their unique structural features Melnykov et al., 2017.

Structural Features in Coordination Chemistry

Research by Gubanova et al. (2020) explores the reactions of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including those with structures similar to the chemical . This work provides insight into the structural features of the resulting compounds through X-ray diffraction analysis, contributing to the understanding of coordination chemistry involving heterocyclic carboxylic acids Gubanova et al., 2020.

Fluorescence Binding Studies

Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, some of which contain pyrimidin-2-yl moieties similar to the chemical . Their study focuses on the interactions between these compounds and bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, providing valuable data on the binding constants and conformational changes in BSA. This research is significant for understanding the biological interactions and potential applications of similar heterocyclic compounds Meng et al., 2012.

Future Directions

The future directions for this compound could involve further study into its synthesis, properties, and potential applications. Given the importance of fluorinated compounds in medicinal chemistry and the prevalence of pyrimidine in biological compounds, this could be a fruitful area of research .

properties

IUPAC Name

2-[4-(difluoromethyl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)4-1-5(12)11(3-10-4)2-6(13)14/h1,3,7H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJODZHDTCJRJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN(C1=O)CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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